3-(4-fluorophenylsulfonamido)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide
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Overview
Description
3-(4-fluorophenylsulfonamido)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide is a complex organic compound that features a combination of fluorophenyl, sulfonamido, nitrophenyl, and thiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenylsulfonamido)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea under acidic conditions.
Nitration of Phenyl Ring:
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the fluorophenylamine with a sulfonyl chloride in the presence of a base.
Coupling Reactions: The final step involves coupling the thiazole derivative with the sulfonamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenylsulfonamido)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution of Fluorine: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions.
Materials Science: The compound’s unique structural features may make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenylsulfonamido)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group could play a role in binding to the active site of enzymes, while the thiazole and nitrophenyl groups might contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenylsulfonamido)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide: Similar structure but with a chlorine atom instead of fluorine.
3-(4-methylphenylsulfonamido)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-(4-fluorophenylsulfonamido)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide can significantly influence its chemical properties, such as its electronegativity and reactivity. This makes it unique compared to its analogs with different substituents.
Properties
IUPAC Name |
3-[(4-fluorophenyl)sulfonylamino]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4O5S2/c23-16-7-9-19(10-8-16)34(31,32)26-17-5-1-4-15(11-17)21(28)25-22-24-20(13-33-22)14-3-2-6-18(12-14)27(29)30/h1-13,26H,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQWXRUQUSTAFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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